molecular formula C17H13BrClN3O2S2 B2610248 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide CAS No. 392302-65-7

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide

Cat. No. B2610248
CAS RN: 392302-65-7
M. Wt: 470.78
InChI Key: VOLOCFXZJVKZEZ-UHFFFAOYSA-N
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Description

“N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide” is a chemical compound with the linear formula C18H14BrClN2O2S . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C18H14BrClN2O2S . For a more detailed analysis, a structure search or X-ray crystallography study would be needed, which is beyond my current capabilities.

Scientific Research Applications

Synthesis and Characterization

The compound N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(4-chlorophenoxy)acetamide is part of a family of molecules that have been explored for their potential applications in various fields. A related compound was synthesized using a method involving carbodiimide condensation, indicating a potential route for the synthesis of similar compounds. The synthesized molecules were characterized through methods like IR, 1H NMR, and elemental analysis, with the intermediate compound 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine confirmed by single-crystal X-ray diffraction (Yu et al., 2014).

Structural Analysis

Structural studies on related compounds reveal a 'V' shaped molecular structure, with significant angles between the aromatic planes. These molecules form 3-D arrays through various intermolecular interactions, such as hydrogen bonds and C-H···π interactions, indicating a complex structural behavior that could be relevant to the studied compound (Boechat et al., 2011).

Antioxidant Properties

Antioxidant Activity

The antioxidant properties of related compounds have been investigated, revealing a compound with significant radical scavenging ability, comparable to that of ascorbic acid. This suggests that this compound may also possess antioxidant properties, potentially useful in various applications (Lelyukh et al., 2021).

Biological Activities

Antibacterial and Antiviral Activities

Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, a structure related to the compound , demonstrated good antibacterial and antiviral activities. This suggests that this compound might have similar potential in acting against specific pathogens (Tang et al., 2019).

Anticancer Properties

A series of compounds, including N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, were synthesized and screened for anticancer activities. The synthesis and the observed bioactivities in this study could inform research on this compound, particularly regarding its potential anticancer applications (Abu-Melha, 2021).

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O2S2/c18-12-3-1-11(2-4-12)10-25-17-22-21-16(26-17)20-15(23)9-24-14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLOCFXZJVKZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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